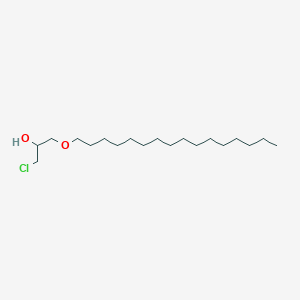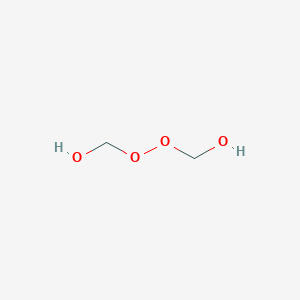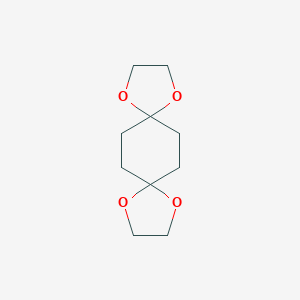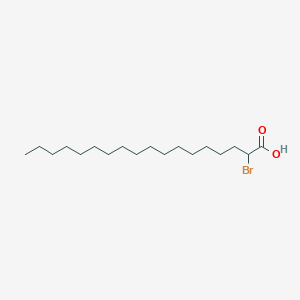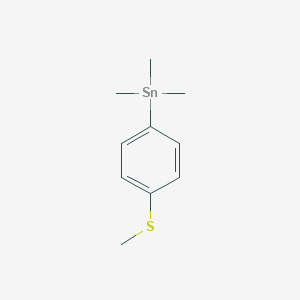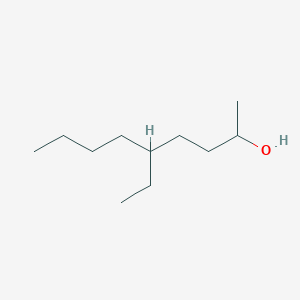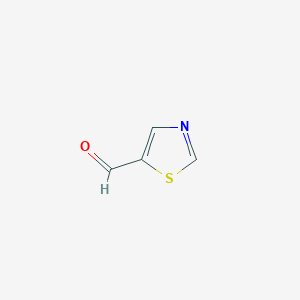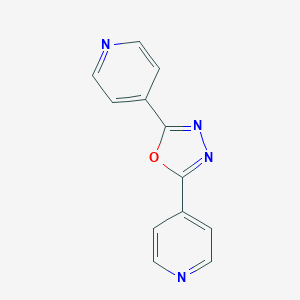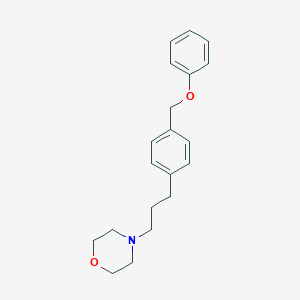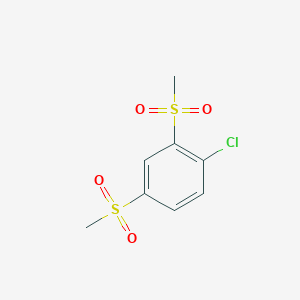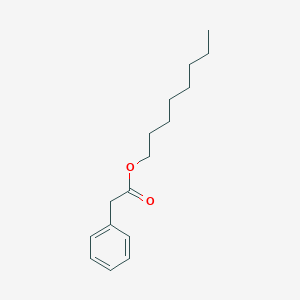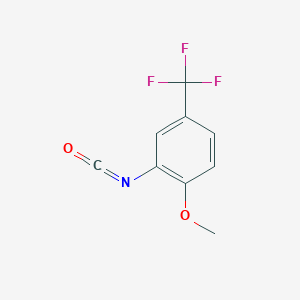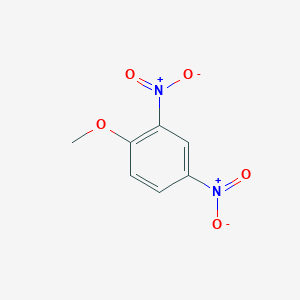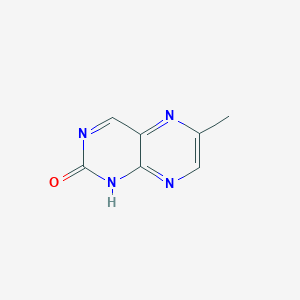
6-methyl-1H-pteridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1H-pteridin-2-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 6-methylpterin and is a derivative of pterin, a naturally occurring compound found in many organisms.
Mécanisme D'action
The mechanism of action of 6-methyl-1H-pteridin-2-one is not fully understood. However, it is believed to act as a cofactor for various enzymes involved in the metabolism of amino acids, neurotransmitters, and other important cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-1H-pteridin-2-one are diverse and depend on the specific application. For example, in the synthesis of BH4, this compound plays a crucial role in the regulation of nitric oxide synthase, which is involved in the regulation of blood pressure and other cardiovascular functions. In addition, 6-methyl-1H-pteridin-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-1H-pteridin-2-one in lab experiments is its high solubility in water, which makes it easy to handle and manipulate. However, one limitation of this compound is its relatively high cost, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 6-methyl-1H-pteridin-2-one. One potential area of research is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 6-methyl-1H-pteridin-2-one is a heterocyclic organic compound that has potential applications in various fields, including biochemistry, medicine, and biotechnology. Its unique properties make it an attractive candidate for further research, and future studies may lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 6-methyl-1H-pteridin-2-one can be achieved through several methods, including the reaction of 6-methyl-2-amino-4-hydroxypyrimidine with formic acid or the reaction of 2-amino-4,6-dihydroxypyrimidine with methyl formate. The latter method is more commonly used due to its simplicity and high yield.
Applications De Recherche Scientifique
6-methyl-1H-pteridin-2-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a precursor for the synthesis of various cofactors, such as tetrahydrobiopterin (BH4) and folate.
Propriétés
Numéro CAS |
16041-23-9 |
|---|---|
Nom du produit |
6-methyl-1H-pteridin-2-one |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-methyl-1H-pteridin-2-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12) |
Clé InChI |
NIYGNRXIRWYLOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
SMILES canonique |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
Synonymes |
6-Methyl-2(1H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



